Tiglic aldehyde
Overview
Description
Tiglic aldehyde, also known as (2Z)-2-Methyl-2-butenal , is a chemical compound from the group of aldehydes with an additional double bond . It has a molecular formula of C5H8O, an average mass of 84.116 Da, and a monoisotopic mass of 84.057518 Da .
Synthesis Analysis
This compound has been used in the total synthesis of 7-demethylpiericidin A1 . It was also used as a starting reagent during the synthesis of alkyl-branched tetraene hydrocarbons and as a pheromone component for the dried fruit beetle .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it was used in the synthesis of alkyl-branched tetraene hydrocarbons and as a pheromone component for the dried fruit beetle .Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 117.9±0.0 °C at 760 mmHg, and a vapour pressure of 17.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.6±3.0 kJ/mol and a flash point of 18.3±0.0 °C . The index of refraction is 1.411 .Scientific Research Applications
Synthesis of Thiolactomycin and Derivatives : Tiglic aldehyde was used as a starting material for the synthesis of enantiomeric pairs of thiolactomycin and its 3-demethyl derivative, employing a key step of deconjugative asymmetric α-sulfenylation (Ohata & Terashima, 2006).
Construction of Quassinoid Skeleton : This compound served as a starting point in the construction of the optically active tetracycle for the synthesis of the tetracyclic quassinoid skeleton. This involved stereocontrolled aldol reactions and endo-selective intramolecular Diels-Alder reactions (Shing & Ying, 1990).
Total Synthesis of Helicascolides : this compound was used in the concise total synthesis of helicascolides A, B, and C, with key steps including Oppolzer’s sultam aldol, Mukaiyama aldol, and Dess–Martin periodinane oxidation reactions (Yadav, Reddy & Shankar, 2013).
Alkylation of α,β-Unsaturated Imines : In a study on stereoselective alkylation, this compound was used to derive α,β-unsaturated N-benzyl imines for C-H activation and subsequent reactions to form α,β-unsaturated aldehydes with high stereoselectivity (Colby, Bergman & Ellman, 2006).
Study of Pyrazolines : this compound's reaction with methylhydrazine was investigated, leading to a mixture of stereoisomeric pyrazolines. This study provided insights into the stereospecific formation of pyrazolines from unsaturated carbonyl compounds (Ioffe, Tsibul'skii, Stopskii & Sergeeva, 1968).
Enantioselective Hydrogenation Studies : Research on the enantioselective hydrogenation of alkenoic acids over cinchona-modified Pd used tiglic acid transformation to investigate the mechanism of enantiodifferentiation (Borszéky et al., 1999).
Photocatalysis Research : this compound has been mentioned in studies related to photocatalysis, such as the selective oxidation of aromatic alcohols to aldehydes in water using Pt/TiO2 nanocomposites (Zhai et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-2-methylbut-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWQBUSCFPJUPN-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049308 | |
Record name | E-2-Methyl-2-butenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; penetrating, powerful green ethereal aroma | |
Record name | 2-Methyl-2-butenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in ether and most oils, soluble (in ethanol) | |
Record name | 2-Methyl-2-butenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.868-0.873 (20°) | |
Record name | 2-Methyl-2-butenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
497-03-0, 1115-11-3, 6038-09-1 | |
Record name | Tiglaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | trans-2-Methylcrotonaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenal, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenal,2-methyl-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiglic aldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2179 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenal, 2-methyl-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | E-2-Methyl-2-butenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-methylbut-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TIGLIC ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZVE2K81C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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